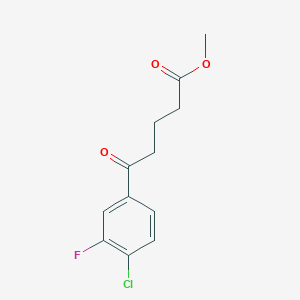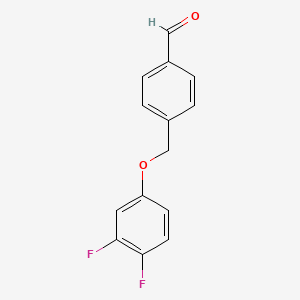![molecular formula C12H18OS B7999618 2-[3-(Methylthio)phenyl]-3-methyl-butan-2-ol](/img/structure/B7999618.png)
2-[3-(Methylthio)phenyl]-3-methyl-butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Methylthio)phenyl]-3-methyl-butan-2-ol is an organic compound notable for its complex molecular structure and its variety of applications. This compound is primarily characterized by the presence of a methylthio group, a phenyl group, and a butanol moiety. The combination of these functional groups lends the compound its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
2-[3-(Methylthio)phenyl]-3-methyl-butan-2-ol can be synthesized through multiple methods, depending on the desired purity and yield. One common synthetic route involves the alkylation of 3-(methylthio)phenylmagnesium bromide with 3-methyl-2-butanone. This reaction is typically conducted under an inert atmosphere, using dry solvents to prevent hydrolysis of the organometallic reagent. The reaction mixture is often cooled to control the exothermicity of the Grignard addition.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure a consistent product quality and efficient handling of exothermic reactions. The process involves the same fundamental reactions but optimized for large-scale synthesis, incorporating automated monitoring and control systems to maintain reaction conditions.
化学反応の分析
Types of Reactions
2-[3-(Methylthio)phenyl]-3-methyl-butan-2-ol undergoes several types of chemical reactions, such as:
Oxidation: The alcohol moiety can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The aromatic ring can be reduced under specific conditions using hydrogenation catalysts such as palladium on carbon.
Substitution: The methylthio group can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation Reagents: PCC, Dess-Martin periodinane
Reduction Reagents: Hydrogen gas with palladium on carbon
Substitution Reagents: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu)
Major Products Formed
Oxidation: Conversion to 2-[3-(Methylthio)phenyl]-3-methyl-2-butanone
Reduction: Aromatic ring hydrogenation products
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
In chemistry, 2-[3-(Methylthio)phenyl]-3-methyl-butan-2-ol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for versatile transformations, making it valuable in organic synthesis and materials science.
Biology
The compound is explored for its potential biological activity. Studies investigate its effects on various biochemical pathways, seeking potential therapeutic uses.
Medicine
Preclinical research assesses the compound's pharmacological properties, aiming to identify potential applications in drug development. Its unique structure offers possibilities for developing novel therapeutics targeting specific molecular mechanisms.
Industry
In the industrial sector, the compound serves as a precursor in the manufacture of specialty chemicals. Its ability to undergo diverse reactions makes it useful in producing customized molecules for specific applications.
作用機序
2-[3-(Methylthio)phenyl]-3-methyl-butan-2-ol's mechanism of action involves interactions at the molecular level, particularly within biological systems. Its methylthio group and phenyl ring can engage in hydrophobic interactions, potentially affecting protein-ligand binding dynamics. The compound's effects are mediated through specific pathways, targeting enzymes or receptors critical to its biological activity.
類似化合物との比較
Comparison
Compared to similar compounds, 2-[3-(Methylthio)phenyl]-3-methyl-butan-2-ol stands out due to its combination of a methylthio group with a phenyl and butanol structure. This unique combination influences its chemical reactivity and biological interactions.
List of Similar Compounds
3-(Methylthio)phenyl-2-propanol
2-(Methylthio)phenyl-3-butanol
2-Phenyl-3-methylbutan-2-ol
2-[3-(Phenylthio)phenyl]-3-methyl-butan-2-ol
Conclusion
This compound is a compound with notable chemical properties and wide-ranging applications
特性
IUPAC Name |
3-methyl-2-(3-methylsulfanylphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-9(2)12(3,13)10-6-5-7-11(8-10)14-4/h5-9,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYYAGNLKMAVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC(=CC=C1)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
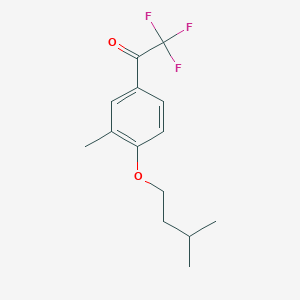
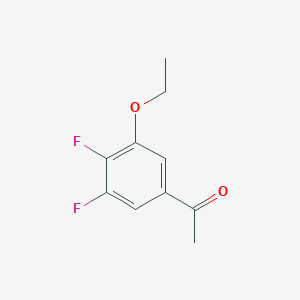
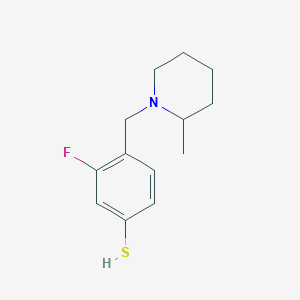
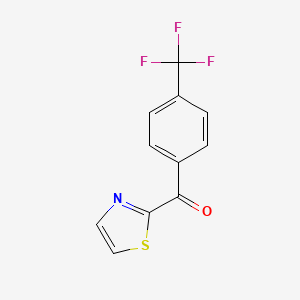
![4-[(N-Ethyl-n-butylamino)methyl]thiophenol](/img/structure/B7999566.png)
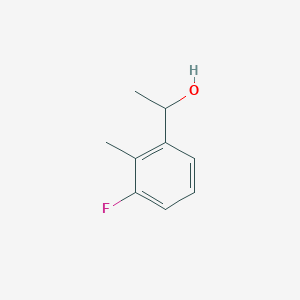
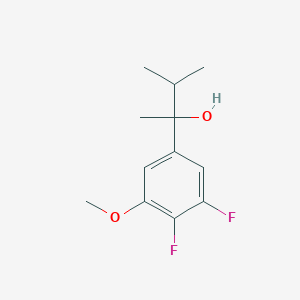
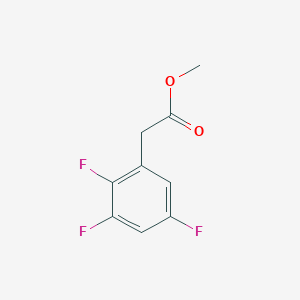
![1-Chloro-3-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999601.png)
![1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999626.png)
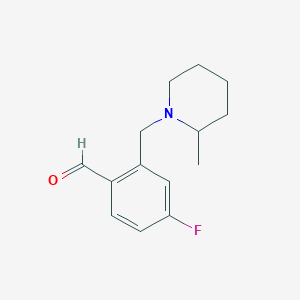
![3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol](/img/structure/B7999640.png)
